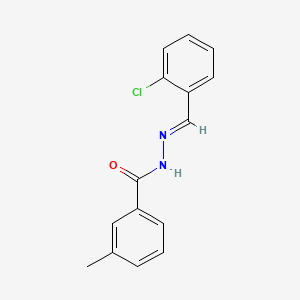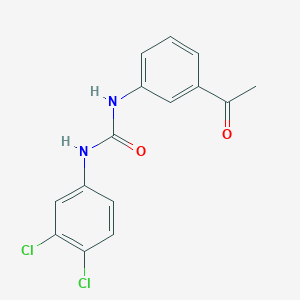![molecular formula C20H25N3O3 B5556372 1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 1-{3-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one** is a complex organic compound. Its study is relevant for understanding chemical interactions and properties, as well as its potential applications in various fields. The compound's intricate structure, involving pyrrolidine and pyridine rings, makes it a subject of interest for molecular structure and chemical property analysis.
Synthesis Analysis
- The synthesis of related compounds involves multi-component reactions, typically in aqueous media using bases like triethylamine at room temperature. Such methods allow for efficient synthesis of compounds with pyridine and pyrrolidine components (Jayarajan et al., 2019).
Molecular Structure Analysis
- The molecular structure of compounds similar to the one often features complex ring systems like pyrrolidine and pyridine rings. X-ray diffraction is a common technique used for determining the molecular structure of such compounds (Wang et al., 2017).
Chemical Reactions and Properties
- Compounds with structures similar to our compound of interest can undergo various chemical reactions, including ring-opening followed by ring closure reactions. These reactions are significant for the synthesis of novel compounds with potential biological activities (Halim & Ibrahim, 2022).
Physical Properties Analysis
- The physical properties of such compounds, including solubility, melting point, and boiling point, are largely determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and overall molecular structure. Studies often use computational chemistry methods to predict these properties and understand the compound's potential applications and interactions (Khalafy et al., 2002).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research in organic synthesis explores the creation of complex molecules for various applications. For instance, the study of pyren-2,7-diyl-bridged diruthenium complexes highlights the intricate synthesis and characterization of molecules with potential applications in materials science and catalysis. These complexes exhibit unique electrochemical and spectroscopic properties, useful for understanding electron transfer processes (Chang-Jiang Yao et al., 2015).
Pharmacological Applications
In pharmacology, the development of new heterocyclic compounds has significant implications for treating various diseases. For example, novel annulated products from aminonaphthyridinones have been synthesized, demonstrating the versatility of heterocyclic chemistry in generating biologically active molecules (L. Deady & Shane M. Devine, 2006). Additionally, research into pyridonecarboxylic acids as antibacterial agents reveals the synthesis of compounds with enhanced antibacterial activity, underscoring the importance of heterocyclic compounds in developing new antibiotics (H. Egawa et al., 1984).
Materials Science
In materials science, the exploration of pyridine derivatives for insecticidal applications showcases the potential of such molecules in agricultural sciences. Pyridine derivatives exhibit significant insecticidal activity, offering new avenues for pest control strategies (E. A. Bakhite et al., 2014). Furthermore, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily for cancer treatment highlights the intersection of organic chemistry and oncology, demonstrating the therapeutic potential of pyridine-based compounds (Gretchen M. Schroeder et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-4-3-5-20(25)23(14)11-10-19(24)22-12-17(18(21)13-22)15-6-8-16(26-2)9-7-15/h3-9,17-18H,10-13,21H2,1-2H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZBAQKFNWFMME-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCC(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC(=O)N1CCC(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)
![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)